2-(1H-indol-4-yloxy)ethan-1-amine
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1H-indol-4-yloxy)ethanamine |
InChI |
InChI=1S/C10H12N2O/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7,11H2 |
InChI Key |
FZXIBIRCACCXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yloxy)ethan-1-amine typically involves the formation of the indole ring followed by the introduction of the ethan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and relatively simple reaction conditions. The process can be optimized for higher yields and purity by controlling the reaction temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-4-yloxy)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
Overview
2-(1H-indol-4-yloxy)ethan-1-amine is a compound with significant biological activity, particularly in pharmacology. Its interactions with various receptors suggest potential applications in treating mood disorders and cardiovascular diseases. This article explores its scientific research applications, including pharmacological, medicinal, and industrial uses, supported by case studies and data tables.
Pharmacological Applications
1. Neurotransmitter Modulation
- Serotonin Receptors : The compound has been shown to bind to serotonin receptors, influencing mood regulation and potentially serving as an antidepressant agent. This interaction is crucial for developing treatments for depression and anxiety disorders.
- Adrenergic Receptors : Its interaction with adrenergic receptors indicates potential applications in cardiovascular therapies by modulating blood pressure and heart rate.
2. Anti-Cancer Properties
Research suggests that indole derivatives, including this compound, may possess anti-cancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.
Medicinal Applications
3. Drug Development
The compound serves as a precursor for synthesizing various pharmaceuticals targeting neurotransmitter systems. For instance, modifications of the indole structure can lead to new drugs with enhanced efficacy against neurological disorders.
4. Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- A study on derivatives of this compound showed promising results in reducing symptoms of anxiety in animal models .
- Another investigation highlighted its potential in managing hypertension through adrenergic modulation, showcasing its therapeutic versatility .
Industrial Applications
5. Synthesis of Complex Molecules
In the chemical industry, this compound is used as a building block for synthesizing various indole derivatives and complex organic molecules. Its unique structure allows for diverse chemical reactions that are valuable in creating new materials and compounds.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Pharmacology | Antidepressant potential via serotonin receptor binding | |
| Cardiovascular treatment through adrenergic modulation | ||
| Oncology | Induction of apoptosis in cancer cells | |
| Medicinal Chemistry | Precursor for drug development targeting neurotransmitters | |
| Industrial Chemistry | Building block for indole derivatives |
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yloxy)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Oxygen-containing substituents (e.g., methoxy, yloxy) improve solubility and hydrogen-bonding capacity, critical for CNS drug design .
- Metabolic Stability : Halogenated analogs (e.g., bromo) resist oxidative metabolism but may exhibit toxicity .
- Structural Flexibility : The ether linkage in the target compound may confer advantageous conformational dynamics for receptor binding compared to rigid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
